Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate
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Overview
Description
Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate is an organic compound with the molecular formula C13H17BrO3. It is a brominated ester that is commonly used in organic synthesis. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-(bromomethyl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields tert-butyl 2-[2-(azidomethyl)phenoxy]acetate, while oxidation with potassium permanganate produces tert-butyl 2-[2-(carboxymethyl)phenoxy]acetate .
Scientific Research Applications
Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the development of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(bromomethyl)phenoxy]acetate primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. This reactivity is leveraged in synthetic chemistry to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-(bromomethyl)phenyl)acetate
- Tert-butyl (4-piperidinyloxy)acetate
- Tert-butyl (cyclopentylamino)acetate
Uniqueness
Tert-butyl 2-[2-(bromomethyl)phenoxy]acetate is unique due to its specific structure, which combines a bromomethyl group with a phenoxyacetate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C13H17BrO3 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl 2-[2-(bromomethyl)phenoxy]acetate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3 |
InChI Key |
ULEXNOLNRVYFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1CBr |
Origin of Product |
United States |
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